1-Azabicyclo[3.2.2]nonan-3-one is a chemical compound with the molecular formula C8H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 2 seven-membered rings, and 1 tertiary amide .
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-one has been attempted through various methods. One approach involves the reaction of quinuclidin-3-one with diazomethane . Another method involves the solvolysis of C9 mesylated cinchonidine 1-OMs and cinchonine 2-OMs in solvent MeOH, EtOH, and CF(3)CH(2)OH, which affords ring-expanded 1-azabicyclo[3.2.2]nonanes oxygenated at carbon C3 .
The molecular structure of 1-Azabicyclo[3.2.2]nonan-3-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 2 seven-membered rings, and 1 tertiary amide .
The chemical reactions involving 1-Azabicyclo[3.2.2]nonan-3-one are complex and varied. For instance, a radical-based strategy has been reported for constructing an indole-fused azabicyclo[3.3.1]nonane structural framework . This process occurs by acid-assisted C−N bond cleavage followed by β-hydride elimination to form a reactive diene .
The physical and chemical properties of 1-Azabicyclo[3.2.2]nonan-3-one include its molecular weight, which is 139.19 g/mol . Other properties such as its exact mass, monoisotopic mass, and topological polar surface area can also be determined .
1-Azabicyclo[3.2.2]nonan-3-one is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against protozoal infections, such as malaria and sleeping sickness. The compound is classified under azabicyclic compounds, which are characterized by their unique bicyclic frameworks that incorporate nitrogen atoms.
1-Azabicyclo[3.2.2]nonan-3-one can be sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under the Chemical Abstracts Service number 473795-47-0. It belongs to the class of bicyclic amines and is often studied for its biochemical properties and potential therapeutic applications.
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, enabling variations in yield and stereochemistry.
1-Azabicyclo[3.2.2]nonan-3-one features a bicyclic structure with a nitrogen atom incorporated into one of the rings. The molecular formula is , with a molecular weight of approximately 151.23 g/mol. The compound exhibits tautomerism, existing in equilibrium between its keto form and an enol form, which influences its reactivity and interaction with biological targets .
1-Azabicyclo[3.2.2]nonan-3-one undergoes several significant chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for 1-Azabicyclo[3.2.2]nonan-3-one primarily involves its interaction with specific enzymes and proteins within protozoal cells:
1-Azabicyclo[3.2.2]nonan-3-one exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound can be utilized in various chemical applications.
The applications of 1-Azabicyclo[3.2.2]nonan-3-one span several scientific fields:
The synthesis of 1-azabicyclo[3.2.2]nonan-3-one relies heavily on ring-expansion strategies, with the Beckmann rearrangement and Schmidt reaction serving as foundational methods. The Schmidt reaction employs hydrazoic acid (HN₃) generated in situ from sodium azide and strong acids (e.g., H₂SO₄, polyphosphoric acid) to convert bicyclic ketone precursors into lactams. For example, 2-azabicyclo[2.2.2]octan-5-one undergoes nitrogen insertion to yield mixtures of 3,6- and 2,6-diazabicyclo[3.2.2]nonanones, though yields are often modest (typically 10–27%) and regioselectivity is highly substrate-dependent [4]. Unsymmetrical ketones pose challenges due to competing migration tendencies of methylene versus bridgehead methine groups. Batch processing limitations include poor mixing during quenching and hazardous HN₃ handling, leading to scalability issues [4].
Table 1: Schmidt Reaction Outcomes for Bicyclic Ketones
Ketone Precursor | Acid System | Temperature | Major Product(s) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|---|
2-Azabicyclo[2.2.2]octan-5-one (Ar = 4-EtOC₆H₄) | H₂SO₄ | 0°C | 3,6-Diazabicyclo[3.2.2]nonanone + 2,6-isomer | 26 + 15 | 1.7:1 |
N-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | H₂SO₄ | 0°C | Regioisomeric lactams | 20 + 12 | 1.6:1 |
2-Azabicyclo[2.2.2]octan-5-one (unsubstituted) | Polyphosphoric Acid | 0°C | Regioisomeric lactams | 19 + 11 | 1.7:1 |
Continuous-flow chemistry addresses safety and efficiency concerns. Microreactors minimize HN₃ inventory, enabling safer scale-up. The methanesulfonic acid–1,2-dimethoxyethane (MsOH–DME) system in flow improves mixing and reaction control, enhancing yields and selectivity compared to batch methods [4]. In contrast, the Beckmann rearrangement requires isolable oxime intermediates and often harsher conditions but can offer superior regiocontrol for specific substrates like 2-azabicyclo[2.2.2]octanones, favoring bridgehead migration products [4] [7].
Access to enantiopure 1-azabicyclo[3.2.2]nonan-3-one derivatives leverages chiral auxiliaries and catalysis. A prominent strategy uses (S)- or (R)-N-tert-butanesulfinyl imines as electrophiles. These imines undergo highly diastereoselective (>95:5 dr) decarboxylative Mannich reactions with β-keto acids. The reaction proceeds via an eight-membered cyclic transition state, directing nucleophilic addition to the Re face of (S_S)-configured imines [1] [6]. Subsequent organocatalyzed intramolecular Mannich cyclization using L-proline achieves ring closure, forming the bicyclic scaffold with defined stereochemistry. This method enabled the asymmetric synthesis of natural products like (−)-adaline and its enantiomer [1].
Alternative routes exploit chiral carbocations. Treatment of C9-mesyloxy quinuclidine derivatives with lithium halides generates halides, which undergo silver salt-mediated ring expansion. The resulting configurationally stable, nonplanar carbocations are captured stereoselectively by external nucleophiles, yielding enantiopure 1-azabicyclo[3.2.2]nonanes [9]. Rhodium-catalyzed asymmetric cyclopropanation of racemic cyclohexen-3-yl diazoacetate using [Rh₂{(2S)-meox}₄] also provides chiral lactone intermediates (94% ee), which can be elaborated to azabicyclic frameworks [5].
Bridgehead functionalization exploits the stability of tertiary carbocations within the azabicyclic framework. Solvolysis of C9-activated precursors (e.g., mesylates or halides) generates nonplanar, configurationally stable carbocations. These intermediates exhibit remarkable stereoselectivity during nucleophilic capture. For instance, solvolysis of 5-ethynyl-2-iodomethylquinuclidine in methanol predominantly yields α-benzoyloxy amines instead of expected α-methoxy amines, underscoring the influence of neighboring groups and solvent on product distribution [9].
Table 2: Solvolysis Reactions of Azabicyclic Precursors
Precursor | Solvent/Reagent | Product | Selectivity Notes |
---|---|---|---|
5-Ethynyl-2-iodomethylquinuclidine | Methanol | α-Benzoyloxy amine | Favored over α-methoxy amine |
C9-Mesyloxy quinuclidine | LiBr/AgOTf | Ring-expanded bromide | Stereospecific capture |
Chiral halide (from quincoridine) | AgOTf/ROH | Functionalized 1-azabicyclo[3.2.2]nonane | Retained enantiopurity |
This chemistry enables the installation of diverse functional groups (e.g., halogens, alkoxy, acyloxy) at bridgeheads while preserving stereochemical integrity, providing handles for further derivatization [6] [9].
The azabicyclic ketone serves as a platform for constructing pharmacologically active hybrids. Key strategies include:
Table 3: Bioactive Hybrid Scaffolds Derived from 1-Azabicyclo[3.2.2]nonan-3-one
Core Structure | Hybrid Pharmacophore | Biological Activity | Key SAR Insight |
---|---|---|---|
3-Azabicyclo[3.2.2]nonane | 2-Amino-6-methylpyrimidine | P. falciparum NF54 IC₅₀ = 0.023 µM | Higher activity than 2-aza analogues |
2-Azabicyclo[3.2.2]nonane | 2-(Pyrrolidino)-6-methylpyrimidine | P. falciparum K1 IC₅₀ = 0.051 µM | Active against resistant strains |
7,8-Diphenyl-2-azabicyclo[3.2.2]nonane | Dimethylamino group | T. brucei rhodesiense IC₅₀ = 0.60 µM; P. falciparum K1 IC₅₀ = 0.28 µM | Enhanced antitrypanosomal activity |
These modifications demonstrate the scaffold’s versatility in drug discovery, particularly for antiprotozoal agents [3] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7